![molecular formula C21H18N2O4S B2771507 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide CAS No. 895457-46-2](/img/structure/B2771507.png)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide, also known as EIPA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. EIPA was first synthesized in the early 1990s and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Potential
A study explored the antimalarial activity of sulfonamide derivatives, including compounds structurally similar to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide. These derivatives exhibited promising in vitro antimalarial activity, characterized by their ADMET properties and IC50 values of less than 30µM. The molecular docking study revealed these compounds had small energy affinity against Plasmepsin-1 and Plasmepsin-2, important for antimalarial effects, and showed binding energy against SARS-CoV-2's main protease and Spike Glycoprotein, indicating potential antiviral applications (Fahim & Ismael, 2021).
Antimicrobial Activity
Research into N-substituted derivatives of specific acetamides has shown that these compounds possess moderate to high antibacterial activity. This indicates that structurally related compounds could be effective against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Khalid et al., 2016).
Enzyme Inhibition for Anticancer Therapy
Studies on sulfonamides with benzodioxane and acetamide moieties have investigated their enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase (AChE). These compounds exhibited substantial inhibitory activity, suggesting potential therapeutic applications in treating diseases where enzyme inhibition is beneficial, including cancer (Abbasi et al., 2019).
Antioxidant Properties
Compounds containing the pyrazole-acetamide structure were synthesized and evaluated for their antioxidant activity. This research highlights the potential of these molecules to act as antioxidants, which could be beneficial in preventing or treating oxidative stress-related diseases (Chkirate et al., 2019).
Glutaminase Inhibition for Cancer Treatment
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share functional similarities with this compound, has demonstrated potential as glutaminase inhibitors. These inhibitors could play a role in cancer therapy by targeting glutamine metabolism in tumor cells (Shukla et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (P42336) . This protein plays a key role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which are mainly mediated by activation of the Akt/mTOR pathway .
Mode of Action
The compound acts as a Michael Acceptor , undergoing an addition and elimination reaction at the LYS-802 site of the target protein . This covalent binding leads to the inhibition of the protein’s activity .
Biochemical Pathways
The inhibition of the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform disrupts the Akt/mTOR pathway . This pathway is crucial for many cellular processes, including cell growth and survival. Therefore, the compound’s action can lead to the inhibition of these processes .
Pharmacokinetics
The compound has a logP value of 2.43 , suggesting it has balanced hydrophilic and lipophilic properties, which could influence its absorption and distribution . It also has a topological polar surface area of 106.67 Ų , which could impact its ability to cross biological barriers .
Result of Action
The result of the compound’s action is the inhibition of cell growth and survival processes mediated by the Akt/mTOR pathway . This could potentially lead to the death of cells that rely heavily on this pathway for survival, such as cancer cells .
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-2-23-18-12-11-17(15-9-6-10-16(20(15)18)21(23)25)22-19(24)13-28(26,27)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQJUXDTGKKXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CS(=O)(=O)C4=CC=CC=C4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.